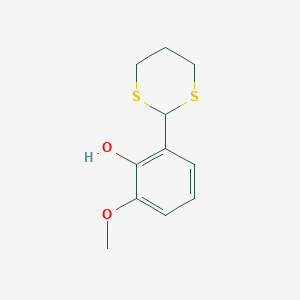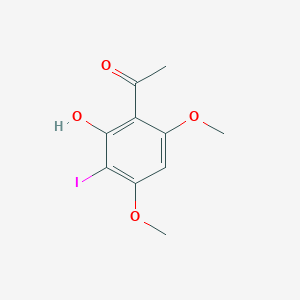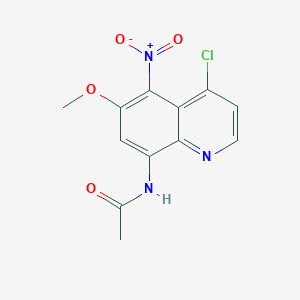
2-(1,3-Dithian-2-yl)-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dithian-2-yl)-6-methoxyphenol, also known as DTMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the phenol family and has a molecular weight of 234.32 g/mol. The structure of DTMP consists of a 2-(1,3-dithian-2-yl) group attached to a 6-methoxyphenol moiety.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dithian-2-yl)-6-methoxyphenol is not well understood, but it is believed to act as a radical scavenger and antioxidant. 2-(1,3-Dithian-2-yl)-6-methoxyphenol has been shown to inhibit lipid peroxidation and protect against oxidative stress in vitro.
Biochemical and Physiological Effects
2-(1,3-Dithian-2-yl)-6-methoxyphenol has been shown to have several biochemical and physiological effects in vitro. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(1,3-Dithian-2-yl)-6-methoxyphenol has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-Dithian-2-yl)-6-methoxyphenol has several advantages for use in lab experiments. It is readily available and easy to synthesize, and it has a relatively low toxicity. However, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 2-(1,3-Dithian-2-yl)-6-methoxyphenol. One area of research could be the development of new synthetic methods for 2-(1,3-Dithian-2-yl)-6-methoxyphenol and related compounds. Another area of research could be the investigation of 2-(1,3-Dithian-2-yl)-6-methoxyphenol's potential applications in the field of organic electronics. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(1,3-Dithian-2-yl)-6-methoxyphenol and its potential therapeutic applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
2-(1,3-Dithian-2-yl)-6-methoxyphenol can be synthesized using a variety of methods, including the Pd-catalyzed coupling reaction of 2-(1,3-dithian-2-yl)phenylboronic acid with 6-methoxyphenol. Other methods include the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction.
Aplicaciones Científicas De Investigación
2-(1,3-Dithian-2-yl)-6-methoxyphenol has been the subject of scientific research due to its potential applications in various fields. One such application is in the field of organic electronics, where 2-(1,3-Dithian-2-yl)-6-methoxyphenol has been used as a building block for the synthesis of organic semiconductors. 2-(1,3-Dithian-2-yl)-6-methoxyphenol has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Propiedades
Nombre del producto |
2-(1,3-Dithian-2-yl)-6-methoxyphenol |
|---|---|
Fórmula molecular |
C11H14O2S2 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
2-(1,3-dithian-2-yl)-6-methoxyphenol |
InChI |
InChI=1S/C11H14O2S2/c1-13-9-5-2-4-8(10(9)12)11-14-6-3-7-15-11/h2,4-5,11-12H,3,6-7H2,1H3 |
Clave InChI |
AKALTBPPONONMB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1O)C2SCCCS2 |
SMILES canónico |
COC1=CC=CC(=C1O)C2SCCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)

![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)
![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)




![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)
![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)